3-Methyl-2-(3-methylbutyl)-1-{[4-(propan-2-yl)phenyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-ISOPENTYL-1-(4-ISOPROPYLANILINO)3-ME-PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents . The specific reaction conditions and reagents used can vary, but common methods include the use of strong bases and solvents to facilitate the formation of the pyrido[1,2-a]benzimidazole core .
Chemical Reactions Analysis
2-ISOPENTYL-1-(4-ISOPROPYLANILINO)3-ME-PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline and pyridine moieties, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-ISOPENTYL-1-(4-ISOPROPYLANILINO)3-ME-PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE has several scientific research applications:
Mechanism of Action
it is believed to interact with various molecular targets and pathways due to its structural similarity to other biologically active compounds . Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2-ISOPENTYL-1-(4-ISOPROPYLANILINO)3-ME-PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE can be compared with other pyrido[1,2-a]benzimidazoles, such as:
- 2-ISOPENTYL-1-(4-METHOXYANILINO)-3-ME-PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE
- 2-ISOPENTYL-3-ME-1-(4-PYRIDINYLAMINO)PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities . The unique combination of isopentyl and isopropylanilino groups in 2-ISOPENTYL-1-(4-ISOPROPYLANILINO)3-ME-PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE distinguishes it from its analogs and may confer unique properties .
Properties
Molecular Formula |
C27H30N4 |
---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
3-methyl-2-(3-methylbutyl)-1-(4-propan-2-ylanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C27H30N4/c1-17(2)10-15-22-19(5)23(16-28)27-30-24-8-6-7-9-25(24)31(27)26(22)29-21-13-11-20(12-14-21)18(3)4/h6-9,11-14,17-18,29H,10,15H2,1-5H3 |
InChI Key |
BXSWUALZWISCHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)NC4=CC=C(C=C4)C(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.